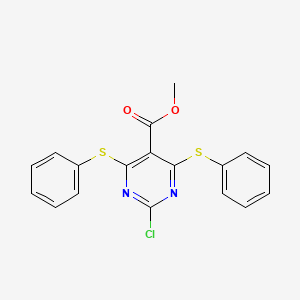
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two phenylsulfanyl groups attached to the pyrimidine ring, along with a chloro and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with thiophenol in the presence of a base to introduce the phenylsulfanyl groups. This is followed by esterification with methanol to form the carboxylate ester. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Chemical Reactions Analysis
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection by modulating pathways such as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a trifluoromethyl group instead of phenylsulfanyl groups, which alters its chemical reactivity and applications.
2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine: This compound lacks the carboxylate group, which affects its solubility and potential biological activity.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings, offering different biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for various research applications.
Properties
CAS No. |
87847-24-3 |
|---|---|
Molecular Formula |
C18H13ClN2O2S2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(24-12-8-4-2-5-9-12)20-18(19)21-16(14)25-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
QKCJASLQYFBBKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1SC2=CC=CC=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















